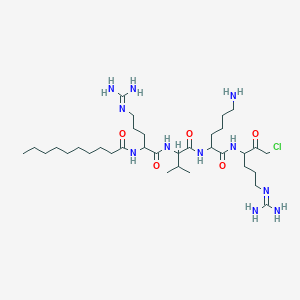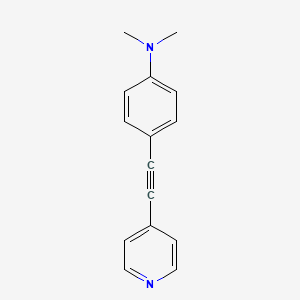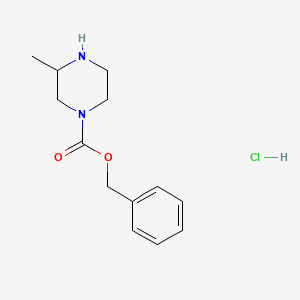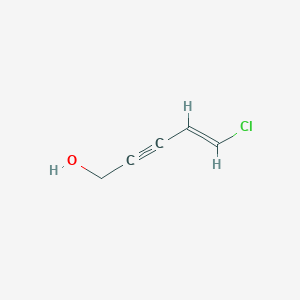
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA involves the sequential coupling of amino acids to form the peptide chain, followed by the introduction of the decanoyl group and the chloromethylketone moiety. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method is used to assemble the peptide chain by coupling protected amino acids in a stepwise manner.
Introduction of the decanoyl group: This step involves the acylation of the N-terminal amino group with decanoic acid.
Introduction of the chloromethylketone group: This is achieved by reacting the peptide with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Automated peptide synthesizers: These machines facilitate the efficient and reproducible synthesis of the peptide chain.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Lyophilization: The purified compound is lyophilized to obtain it in a stable, solid form.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA primarily undergoes:
Inhibition reactions: It inhibits proteases by forming a covalent bond with the active site of the enzyme.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Common Reagents and Conditions
Inhibition reactions: Typically involve the use of the compound in aqueous buffers at physiological pH.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the peptide bonds.
Major Products Formed
Inhibition reactions: The major product is the enzyme-inhibitor complex.
Hydrolysis: The major products are the individual amino acids and the decanoyl and chloromethylketone fragments.
Applications De Recherche Scientifique
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in the study of protease functions and their role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease dysregulation, such as cancer and viral infections.
Industry: Utilized in the development of protease inhibitors for various industrial applications
Mécanisme D'action
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA exerts its effects by binding to the active site of target proteases, such as kexin. This binding involves the formation of a covalent bond between the chloromethylketone group of the inhibitor and the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from cleaving its substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another peptide-based inhibitor with a similar structure and mechanism of action.
Hexa-D-arginine: A synthetic furin inhibitor used for similar research purposes.
Uniqueness
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA is unique due to its specific sequence and the presence of both the decanoyl and chloromethylketone groups, which confer high specificity and potency in inhibiting target proteases .
Propriétés
Formule moléculaire |
C34H66ClN11O5 |
|---|---|
Poids moléculaire |
744.4 g/mol |
Nom IUPAC |
N-[1-[[1-[[6-amino-1-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |
Clé InChI |
NHBJTTGFHCHQHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)

![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385510.png)
![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)
![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)


![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)
![2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13385545.png)

